molecular formula C11H16ClNO2 B2415533 N-Me-Dl-Phe-Ome HCl CAS No. 16975-45-4; 19460-86-7

N-Me-Dl-Phe-Ome HCl

Cat. No.: B2415533
CAS No.: 16975-45-4; 19460-86-7
M. Wt: 229.7
InChI Key: ZIFGLAQTUGRAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of N-Methylated Amino Acid Derivatives in Modern Research

N-methylated amino acid derivatives are a critical class of molecules in modern research, primarily due to the strategic advantages conferred by the N-methylation of peptide bonds. researchgate.net This seemingly simple modification—the substitution of a hydrogen atom with a methyl group on the amide nitrogen—can profoundly alter the physicochemical and biological properties of peptides. researchgate.netmerckmillipore.com One of the most significant benefits is the enhanced proteolytic stability of the amide bond, which increases the in vivo half-life and intestinal permeability of peptide-based drug candidates. merckmillipore.com

Furthermore, N-methylation can increase the aqueous solubility of a peptide while simultaneously increasing its lipophilicity. scielo.org.mx This modification also reduces the number of hydrogen-bond donors, which can prevent the formation of intermolecular and intramolecular hydrogen bonds, thereby improving oral bioavailability. nih.gov In the realm of structural biology, N-methylation can be used to favor specific peptide conformations, including turn structures with a cis-amide bond. merckmillipore.com These properties make N-methylated amino acids valuable synthons for designing and synthesizing peptides with tailored characteristics for applications in drug discovery and structure-activity relationship (SAR) studies. scielo.org.mx Nature itself utilizes N-methylation as a strategy to modulate biological function, as seen in complex natural products with diverse pharmacological activities. nih.gov

Historical Context and Evolution of Phenylalanine Analogue Studies in Scientific Inquiry

The study of phenylalanine and its analogues has a rich history rooted in the fundamental understanding of amino acid metabolism and its role in human health. Phenylalanine was first identified in 1879, and its synthesis was achieved in 1882. wikipedia.org Early research in the 20th century focused on elucidating its metabolic pathways, including its conversion to tyrosine. nih.gov The advent of isotopic labeling techniques allowed for more precise measurements of phenylalanine and tyrosine kinetics, leading to a deeper understanding of whole-body protein breakdown and synthesis. nih.gov

The investigation of phenylalanine analogues has been driven by the need to understand and treat metabolic disorders like phenylketonuria (PKU), where the conversion of phenylalanine to tyrosine is impaired. nih.gov Moreover, the discovery that DL-phenylalanine may have antidepressant properties, potentially by acting as a precursor to neurotransmitters like norepinephrine (B1679862) and dopamine (B1211576), spurred further interest in its derivatives. wikipedia.orgresearchgate.net The development of enzymatic and chemical methods to produce a variety of phenylalanine analogues has expanded their application as building blocks in the pharmaceutical and agrochemical industries. frontiersin.org These studies have evolved from basic metabolic investigations to the sophisticated design of chiral compounds and peptidomimetics with specific therapeutic targets.

Rationale for Comprehensive Academic Investigation of N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride

N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride (N-Me-DL-Phe-OMe HCl) serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and in biochemical research. chemimpex.com Its structure combines the features of a phenylalanine derivative with N-methylation and esterification, making it a versatile precursor. The N-methylation offers the potential for enhanced biological stability and modified conformational properties in resulting peptides, while the methyl ester group provides a reactive site for further chemical modification, such as peptide bond formation. merckmillipore.comnih.gov

The "DL" designation indicates that the compound is a racemic mixture, containing both the D- and L-enantiomers. cymitquimica.com This is significant because the different enantiomers can have distinct biological activities and applications. For instance, D-phenylalanine has shown pharmacological activity at the niacin receptor 2. wikipedia.org Therefore, this compound can be used directly in applications where a racemic mixture is acceptable or serve as a starting material for the resolution of its enantiomers for chiral drug development. The hydrochloride salt form generally enhances the compound's stability and solubility in certain solvents, facilitating its handling and use in various chemical reactions. chemimpex.comchemimpex.com A comprehensive investigation into this compound is warranted to fully characterize its properties and explore its potential as a precursor for novel bioactive molecules, particularly in the fields of neuropharmacology and peptide-based therapeutics. chemimpex.comchemimpex.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(methylamino)-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFGLAQTUGRAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16975-45-4
Record name methyl 2-(methylamino)-3-phenylpropanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Elaborate Chemical Transformations Involving N Methyl Dl Phenylalanine Methyl Ester Hydrochloride

Rational Design and Synthesis of N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride

The synthesis of N-Methyl-DL-phenylalanine methyl ester hydrochloride involves a multi-step process that typically begins with the esterification of phenylalanine, followed by N-methylation.

Established Synthetic Routes for Amino Acid Methyl Esters and Their Optimization

The initial step in producing N-Methyl-DL-phenylalanine methyl ester is the esterification of the carboxylic acid group of phenylalanine. This is a crucial modification to protect the carboxyl group before subsequent reactions. pianetachimica.it

Fischer-Speier Esterification: This classic method involves reacting the amino acid with an alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. mdpi.compearson.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, excess methanol is often used, or the water formed during the reaction is removed. pearson.com For amino acids, the use of catalysts like sulfuric acid has been shown to be effective, sometimes through the in-situ generation of reactive intermediates. mdpi.com

Thionyl Chloride Method: A common and efficient method for preparing amino acid methyl ester hydrochlorides involves the use of thionyl chloride (SOCl₂) in methanol. pianetachimica.itasianpubs.orgdcu.ie This reaction is typically performed at low temperatures, with thionyl chloride added cautiously to cold methanol before the addition of the amino acid. pianetachimica.itasianpubs.org The mixture is then often refluxed to ensure the completion of the reaction. asianpubs.org This method is advantageous as it produces the hydrochloride salt of the ester directly. The reaction conditions, such as temperature and reaction time, can be optimized to improve yields. For instance, adding thionyl chloride at temperatures of 20°C or higher has been explored to enhance the process. google.com

Trimethylchlorosilane (TMSCl) Method: An alternative route utilizes trimethylchlorosilane in methanol at room temperature. nih.gov This method is compatible with a range of natural and synthetic amino acids and generally offers good to excellent yields. The reaction time may vary depending on the solubility of the specific amino acid in methanol. nih.gov

Interactive Data Table: Comparison of Esterification Methods
MethodCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Fischer-Speier H₂SO₄ or HClReflux in excess methanolInexpensive reagentsReversible reaction, may require water removal
Thionyl Chloride SOCl₂Low temperature addition, then refluxHigh yield, forms hydrochloride directlyThionyl chloride is corrosive and moisture-sensitive
TMSCl TrimethylchlorosilaneRoom temperature in methanolMild conditions, good yieldsTMSCl is moisture-sensitive

N-Alkylation Strategies for Producing N-Methylated Amino Acid Derivatives

Once the methyl ester of phenylalanine is obtained, the next step is the N-methylation of the amino group. Several strategies exist for this transformation.

Reductive Amination: This is a widely used method for N-alkylation. sigmaaldrich.com It involves the reaction of the primary amine (phenylalanine methyl ester) with an aldehyde, typically formaldehyde (B43269), to form an imine intermediate (a Schiff base). This intermediate is then reduced to the corresponding N-methylated amine. organic-chemistry.orgjkchemical.comwikipedia.org Common reducing agents for this step include sodium borohydride (B1222165), sodium cyanoborohydride, or formic acid (as in the Eschweiler-Clarke reaction). organic-chemistry.orgjkchemical.comthieme-connect.com The Eschweiler-Clarke reaction specifically uses excess formaldehyde and formic acid to achieve methylation and is known to stop at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts. jkchemical.comwikipedia.orgname-reaction.com Variations of this method have been developed to be performed without catalysts or in more environmentally friendly solvents like 2,2,2-trifluoroethanol (B45653), which can be recovered and reused. thieme-connect.com

Direct Alkylation with Methylating Agents: This approach involves the direct reaction of the amino group with a methylating agent such as methyl iodide or dimethyl sulfate (B86663). acs.orgacs.org This reaction is often carried out in the presence of a base to deprotonate the amine, making it more nucleophilic. However, this method can sometimes lead to over-methylation, producing quaternary ammonium salts. To control the reaction, the amino group is often first protected with a group like o-nitrobenzenesulfonyl (o-NBS), which allows for selective mono-methylation under milder basic conditions. acs.org The use of bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be effective in this context. acs.orgnih.gov

Other Novel Methods: Research continues to explore new ways to achieve N-methylation. This includes methods involving 5-oxazolidinones as intermediates and various asymmetric synthesis approaches. acs.org

Interactive Data Table: N-Alkylation Strategies
StrategyReagentsKey Features
Eschweiler-Clarke Formaldehyde, Formic AcidOne-pot reaction, stops at tertiary amine, irreversible. jkchemical.comwikipedia.org
Reductive Amination Formaldehyde, NaBH₄/NaBH₃CNForms an imine intermediate which is then reduced. sigmaaldrich.comorganic-chemistry.org
Direct Alkylation Methyl Iodide/Dimethyl Sulfate, BaseCan lead to over-methylation if not controlled. acs.orgacs.org
o-NBS Protection o-NBS-Cl, then Methylating AgentAllows for selective mono-methylation under milder conditions. acs.orgnih.gov

Stereoselective Synthesis Approaches for Enantiomerically Enriched Phenylalanine Analogues

Maintaining the stereochemical integrity of the chiral center in phenylalanine is often crucial, especially for pharmaceutical applications. While the target compound is a DL-racemic mixture, understanding stereoselective synthesis is key to producing specific enantiomers if required.

The synthesis of enantiomerically pure N-methyl amino acids often relies on starting with an enantiomerically pure amino acid (e.g., L-phenylalanine or D-phenylalanine). sigmaaldrich.com The reaction conditions for both esterification and N-methylation must be chosen carefully to avoid racemization.

For instance, in direct alkylation methods, the choice of base and solvent can be critical. Strong bases and high temperatures can increase the risk of racemization. The use of protecting groups like N-o-NBS allows for methylation under milder conditions, which helps preserve the stereochemistry. acs.org Similarly, ester cleavage methods, if required after methylation, must be chosen to avoid racemization; for example, using lithium iodide for SN2-type saponification is preferred over lithium hydroxide (B78521) hydrolysis in some cases. acs.org

Enzymatic methods are also being developed for the highly stereoselective synthesis of N-methyl-L-amino acids. ijournals.cnresearchgate.net For example, N-methyl-L-amino acid dehydrogenase from Pseudomonas putida can be used to produce N-methyl-L-phenylalanine with high enantiomeric excess. researchgate.net

Comparison of Reaction Conditions and Yield Optimization in Diverse Synthetic Pathways

Esterification: The thionyl chloride method generally provides high yields for the synthesis of amino acid methyl ester hydrochlorides. pianetachimica.itasianpubs.org Optimization can involve adjusting the temperature of reagent addition and the duration of reflux. asianpubs.orggoogle.com The TMSCl method is also efficient and proceeds under mild, room temperature conditions, though it may require longer reaction times for less soluble amino acids. nih.gov Fischer esterification yields can be optimized by using a large excess of alcohol or by removing water as it forms. pearson.com

N-Methylation: Reductive amination procedures are often high-yielding and can be optimized by the choice of reducing agent and solvent. thieme-connect.com For example, using sodium borohydride in 2,2,2-trifluoroethanol has been reported as a simple and efficient procedure. thieme-connect.com For direct alkylation, the combination of an o-NBS protecting group with dimethyl sulfate and DBU as a base has been shown to be an efficient and practical method for preparing N-methylated amino acids. acs.org

The synthesis of the DL-racemic form can be achieved by starting with DL-phenylalanine or by racemizing one enantiomer, for example, by heating D-phenylalanine methyl ester with sodium methoxide (B1231860) in methanol. prepchem.com

N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride as a Versatile Synthetic Building Block and Intermediate

The structure of N-Methyl-DL-phenylalanine methyl ester hydrochloride makes it a useful building block in various synthetic applications, particularly in peptide chemistry. chemimpex.com

Application in Peptide Synthesis and Solid-Phase Methodologies

N-methylated amino acids are frequently incorporated into peptides to enhance their therapeutic properties. mdpi.commerckmillipore.com N-methylation can increase a peptide's resistance to enzymatic degradation by proteases, improve its oral bioavailability and in vivo half-life, and increase its solubility by reducing interchain aggregation. mdpi.commerckmillipore.comscielo.org.mx It can also be used to modulate the conformational properties of the peptide. merckmillipore.com

Challenges in Peptide Synthesis: The incorporation of N-methylated amino acids into a growing peptide chain presents challenges. The N-methyl group adds steric hindrance, which can make the coupling reaction to the next amino acid difficult and slow, often resulting in low yields. peptide.comnih.gov Coupling a second N-methylated amino acid is particularly challenging. peptide.com

Solid-Phase Peptide Synthesis (SPPS): In SPPS, peptides are synthesized on a solid resin support. N-methylated amino acids can be incorporated in two main ways:

Pre-synthesized Building Blocks: N-methylated amino acids, such as Fmoc-N-Me-Phe-OH, are synthesized separately and then coupled to the peptide chain on the resin. mdpi.com This is a common approach, but the required building blocks can be expensive. mdpi.comscielo.org.mx

On-Resin N-Methylation: An alternative is to perform the N-methylation directly on the peptide-resin. nih.govmdpi.comacs.org A typical procedure involves protecting the N-terminal amine with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation (e.g., with dimethyl sulfate and DBU), and then removal of the o-NBS group. nih.govmdpi.com This method avoids the need for expensive pre-synthesized monomers. nih.gov

Optimized Coupling Reagents: To overcome the low coupling efficiency, specialized coupling reagents have been developed. Reagents like HATU, PyAOP, and PyBOP/HOAt have shown to be more effective for coupling N-methylated amino acids than standard reagents like HBTU. peptide.comnih.gov Pre-formed Fmoc-amino acid chlorides have also been used successfully. peptide.com Microwave-assisted coupling can also enhance the efficiency of these difficult coupling steps. springernature.com

The use of N-Methyl-DL-phenylalanine methyl ester hydrochloride as a precursor allows for the synthesis of these valuable N-methylated building blocks, which are crucial for developing next-generation peptide therapeutics. chemimpex.comchemimpex.com

Incorporation into Peptidomimetics and Conformationally Constrained Analogues for Biological Studies

The incorporation of N-methylated amino acids like N-Methyl-DL-phenylalanine methyl ester hydrochloride into peptide chains is a well-established strategy for creating peptidomimetics with enhanced pharmacological properties. researchgate.net N-methylation can improve metabolic stability by providing resistance to proteases, a significant advantage for therapeutic peptides. researchgate.netacs.org

The presence of the N-methyl group also introduces conformational constraints on the peptide backbone. acs.org This restriction of rotational freedom can lead to a more defined three-dimensional structure, which can be crucial for binding to biological targets with high affinity and specificity. acs.orgtandfonline.com For instance, replacing proline residues with N-methyl-phenylalanine in bradykinin (B550075) analogues has been shown to yield highly selective agonists and antagonists. sigmaaldrich.com

Researchers have utilized N-Methyl-DL-phenylalanine methyl ester hydrochloride and its analogues in the development of various bioactive molecules. chemimpex.com For example, it has been incorporated into aspartame (B1666099) analogues to study the structural requirements for sweetener activity. tandfonline.com The synthesis of these peptidomimetics often involves standard peptide coupling reactions, where the amino acid ester is coupled with a protected amino acid or peptide fragment. uni-regensburg.demdpi.com

Table 1: Examples of Peptidomimetics Incorporating N-Methyl-Phenylalanine Analogues

Peptidomimetic ClassIncorporated AnalogueBiological Target/ApplicationKey FindingReference
Bradykinin AnaloguesN-methyl-D- and L-phenylalanineBradykinin ReceptorsProduced highly selective agonists and antagonists. sigmaaldrich.com
Aspartame Analogues2′,6′-dimethylphenylalanine (DMP) and 2′,6′-dimethyltyrosine (DMT) methyl estersSweetener Receptors (T1R2/T1R3)Explored the impact of conformational constraints on sweetener activity. tandfonline.com
Substance P AnaloguesN-methylated H-Phe-Phe-NH2Substance P 1–7 Binding SiteIncreased metabolic stability and cell permeability. acs.org

Utilization as a Chiral Auxiliary and Precursor in Asymmetric Organic Synthesis

N-Methyl-DL-phenylalanine methyl ester hydrochloride, particularly its enantiomerically pure forms (L- or D-), serves as a valuable chiral auxiliary in asymmetric synthesis. chemimpex.comchemimpex.com A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction.

One notable application is in asymmetric Diels-Alder reactions. For example, N-acryloyl-L-phenylalanine methyl ester, derived from L-phenylalanine methyl ester hydrochloride, has been used as a chiral dienophile. cdnsciencepub.com The stereoselectivity of the reaction with cyclopentadiene (B3395910) was found to be dependent on the Lewis acid used as a catalyst. cdnsciencepub.com

Furthermore, phenylalanine methyl ester derivatives have been employed in the synthesis of other chiral molecules. For instance, (S)-(-)-phenylalanine methyl ester has been used to modify graphite (B72142) electrodes for the asymmetric electrochemical reduction of ketones. beilstein-journals.org The compound can also be a precursor for the synthesis of other amino acids through processes like crystallization-induced asymmetric transformation. ut.ac.ir

Table 2: Asymmetric Reactions Utilizing Phenylalanine Methyl Ester Derivatives

Reaction TypeChiral Auxiliary/PrecursorSubstrateKey OutcomeReference
Diels-Alder ReactionN-acryloyl-L-phenylalanine methyl esterCyclopentadieneLewis acid-dependent diastereofacial selectivity. cdnsciencepub.com
Electrochemical Reduction(S)-(-)-phenylalanine methyl ester4-acetylpyridineAsymmetric formation of the corresponding alcohol. beilstein-journals.org
Asymmetric TransformationRacemic Phenylalanine Methyl Ester Derivatives-Preparation of optically active amino acids like L-Tyrosine and L-Dopa. ut.ac.ir

Derivatization for the Generation of Advanced Chemical Probes and Ligands

The chemical structure of N-Methyl-DL-phenylalanine methyl ester hydrochloride allows for various derivatization reactions to generate advanced chemical probes and ligands for biological and analytical applications. chemimpex.com The amino and carboxyl groups, as well as the aromatic ring, can be chemically modified.

Derivatization is often a prerequisite for analytical techniques like gas chromatography (GC) to improve the volatility and thermal stability of amino acids. researchgate.net Reagents such as N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) are used for this purpose, although they may not be suitable for enantioselective separation. researchgate.net For chiral analysis, derivatization with chiral reagents is a common strategy. aimspress.com

Beyond analytical applications, derivatization is crucial for creating ligands with specific binding properties. For example, phenylalanine derivatives have been functionalized to create trifluoromethyl ketones for use in peptide-based oxidation catalysis. nih.gov The synthesis of these derivatives can involve multiple steps, including protection, coupling, and deprotection reactions. nih.govnih.gov

Mechanistic Studies of Chemical Reactions Involving N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride

Understanding the mechanisms of reactions involving N-Methyl-DL-phenylalanine methyl ester hydrochloride is essential for optimizing reaction conditions, improving yields, and minimizing side products.

Investigation of Reaction Kinetics and Thermodynamic Parameters

Kinetic studies of reactions involving amino acid esters provide valuable insights into reaction rates and mechanisms. For instance, the demethylation kinetics of aspartame and L-phenylalanine methyl ester have been studied in aqueous solutions across a wide pH range. nih.gov Such studies help determine the stability of these compounds under different conditions.

Thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be determined to understand the spontaneity and driving forces of a reaction. nih.gov For example, the interaction of ferulic acid and its methyl ester with proteins has been characterized by determining binding constants and thermodynamic parameters, revealing that the binding process is spontaneous. nih.gov

Table 3: Kinetic and Thermodynamic Data for Phenylalanine Methyl Ester Reactions

ReactionParameterValue/FindingConditionsReference
Demethylation of L-phenylalanine methyl esterMaximum StabilitypH 325 °C, aqueous solution nih.gov
Binding of Ferulic Acid Methyl Ester to Human Serum AlbuminΔG< 0 (spontaneous)291-310 K nih.gov
Binding of Ferulic Acid Methyl Ester to LysozymeBinding Constant (Ka)Strong binding, indicating stable complex formation.291-310 K nih.gov

Elucidation of Catalytic Effects in Synthesis and Transformations

Catalysts play a crucial role in many synthetic transformations involving N-Methyl-DL-phenylalanine methyl ester hydrochloride. In peptide synthesis, coupling reagents act as catalysts to facilitate the formation of amide bonds. uni-regensburg.de

Enzymes are also widely used as catalysts. For example, thermolysin and its variants have been used to catalyze the synthesis of N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester, a precursor to the artificial sweetener aspartame. researchgate.net Kinetic analysis of these enzyme-catalyzed reactions helps in understanding the catalytic efficiency of different enzyme variants. researchgate.net In asymmetric synthesis, Lewis acids are often used to catalyze reactions and control stereochemistry, as seen in the Diels-Alder reaction with N-acryloyl-L-phenylalanine methyl ester. cdnsciencepub.com

Analysis of Side Reactions and Impurity Formation Mechanisms

During chemical synthesis, the formation of side products and impurities can significantly reduce the yield and purity of the desired product. In the synthesis and resolution of DL-phenylalanine methyl ester, prolonged reaction times can lead to side reactions affecting both the yield and the optical purity. researchgate.net

In peptide coupling reactions, potential side reactions include racemization and hydrolysis of the ester group. The choice of coupling agents and reaction conditions is critical to suppress these unwanted reactions. For instance, during the synthesis of phenylalanine-derived trifluoromethyl ketones, an undesired cyclization reaction was observed, leading to the formation of a hemiaminal species. nih.gov Understanding these side reaction pathways is crucial for developing improved synthetic protocols. In some cases, racemization of one enantiomer can be intentionally induced to convert a racemic mixture entirely into the desired optical isomer. google.com

In Vitro Biochemical Interactions and Molecular Mechanistic Elucidation of N Methyl Dl Phenylalanine Methyl Ester Hydrochloride

Enzyme-Mediated Interactions and Modulatory Activities

The interactions of phenylalanine derivatives with enzymes are a key area of biochemical research, providing a basis for understanding enzyme specificity, kinetics, and inhibition mechanisms. ontosight.aichemimpex.com While specific data for N-Me-DL-Phe-Ome HCl is limited, studies on closely related compounds offer significant insights.

Specificity and Kinetics of Enzyme Binding Studies in Model Systems

The serine protease α-chymotrypsin is a classic model system for studying the kinetics of ester hydrolysis. rsc.org The enzyme exhibits specificity for substrates containing aromatic amino acid residues like phenylalanine. nih.gov Kinetic studies on the chymotrypsin-catalyzed hydrolysis of a series of N-acetylated L-phenylalanine methyl esters have been conducted to understand the impact of substrate structure on catalytic efficiency. nih.govnih.gov

The kinetic parameters, the Michaelis constant (K_m) and the catalytic rate constant (k_cat), are determined through measurements of initial reaction rates at various substrate concentrations. nih.govnih.gov For the series N-acetyl-(glycyl)_n-L-phenylalanine methyl ester, it was observed that the k_cat value increased as the peptide chain length was extended from n=0 to n=2, while the K_m values were similar. nih.gov This suggests that interactions with enzyme subsites distant from the primary specificity pocket contribute to the catalytic process. nih.gov The kinetics of such hydrolysis reactions can be monitored in real-time using techniques like titration to measure the production of acid. rsc.org

Another method to investigate pre-steady-state kinetics involves measuring the displacement of a competitive inhibitor, such as proflavin, from the enzyme's active site by the substrate. semanticscholar.org This technique has been applied to study the hydrolysis of substrates like N-acetyl-L-phenylalanine methyl ester by chymotrypsin. semanticscholar.org

Table 1: Kinetic Parameters for Chymotrypsin-Catalyzed Hydrolysis of Phenylalanine Derivatives Note: This table presents data for related compounds to illustrate typical kinetic values in enzyme-substrate interactions.

Substrate Enzyme K_m (mM) k_cat (s⁻¹) Reference
N-acetyl-L-phenylalanine ethyl ester α-Chymotrypsin 0.2 - 7.0 (concentration range) - semanticscholar.org
N-acetyl-(glycyl)_n-L-phenylalanine methyl ester (n=0-3) α-Chymotrypsin Similar across series Increases with n (0 to 2) nih.gov

Elucidation of Mechanisms of Enzyme Inhibition or Activation

Phenylalanine derivatives have been instrumental in elucidating the mechanisms of enzyme inhibition. ontosight.aiontosight.ai These compounds can act as either reversible or irreversible inhibitors, targeting the active site or allosteric sites of enzymes.

A notable example is the inactivation of carboxypeptidase A by the affinity label N-bromoacetyl-N-methyl-L-phenylalanine. nih.gov This derivative acts as an irreversible inhibitor, presumably by blocking the enzyme's binding pocket. nih.gov The mechanism involves the specific alkylation of a nucleophilic residue within the active site.

In the context of neurotransmitter synthesis, 4-chloro-DL-phenylalanine methyl ester hydrochloride (PCPA methyl ester) serves as a well-characterized inhibitor of tryptophan hydroxylase. medchemexpress.comtocris.com This enzyme is crucial for the synthesis of serotonin (B10506) (5-HT). medchemexpress.com PCPA methyl ester acts as a reversible inhibitor, leading to the depletion of serotonin levels in various brain regions. medchemexpress.comtocris.comnih.gov Similarly, α-methyl-p-tyrosine (AMPT) inhibits tyrosine hydroxylase, which is involved in the synthesis of dopamine (B1211576). nih.govresearchgate.net These findings highlight how modifications to the phenylalanine structure can create potent and specific enzyme inhibitors. nih.gov

Structural Characterization of Enzyme-Compound Complexes via Biochemical Assays

Biochemical assays are crucial for characterizing the physical interaction between an enzyme and an inhibitor. The formation of a stable complex between an enzyme and a phenylalanine derivative can be demonstrated using various techniques.

Gel filtration chromatography has been used to show the complex formation between carboxypeptidase A and its inhibitor, even after the enzyme was inactivated by N-bromoacetyl-N-methyl-L-phenylalanine. nih.gov This indicates that a stable, non-covalent complex is formed. nih.gov

Spectroscopic methods are also powerful tools. For instance, arsanilazocarboxypeptidase A, a chemically modified enzyme, possesses a chromophore attached to tyrosine 248. nih.gov The circular dichroism spectrum of this chromophore is sensitive to ligand binding at the active site. The spectral changes observed upon the addition of a potato-derived carboxypeptidase inhibitor are similar to those caused by small substrates, confirming that the inhibitor interacts directly with the active site region. nih.gov

Receptor Binding and Investigation of Associated Signaling Pathways

N-methylated phenylalanine derivatives are valuable probes for studying receptor binding and the subsequent signaling cascades, particularly within the central nervous system. chemimpex.comchemimpex.com

Quantitative Analysis of Receptor Affinity and Selectivity (in vitro)

The affinity and selectivity of N-methylated phenylalanine derivatives for various receptors have been quantified using in vitro binding assays. These assays typically measure the displacement of a radiolabeled ligand by the test compound, allowing for the determination of the inhibitory constant (K_i) or the half-maximal inhibitory concentration (IC_50).

In the realm of opioid research, peptide analogs containing N-methylphenylalanine (NMePhe) have been synthesized and characterized. nih.gov Diastereomers of the tetrapeptide H-Tyr-(D or L)-NMePhe-Phe-Phe-NH2 were found to be selective for the μ-opioid receptor, with the L-NMePhe² analog showing high affinity. nih.gov

More recently, phenylalanine derivatives have been investigated as inhibitors of the HIV-1 capsid (CA) protein. nih.gov A 4-methoxy-N-methylaniline substituted phenylalanine derivative (II-13c) and an indolin-5-amine (B94476) substituted analog (V-25i) showed potent anti-HIV-1 activity with EC_50 values of 5.14 µM and 2.57 µM, respectively. nih.gov Surface plasmon resonance (SPR) binding assays demonstrated that these compounds preferentially bind to the hexameric form of the CA protein over the monomer. nih.gov

Table 2: In Vitro Receptor/Protein Binding Affinities of N-Methylated Phenylalanine Derivatives

Compound Target Assay Affinity Metric Value Reference
H-Tyr-L-NMePhe-Phe-Phe-NH₂ μ-opioid receptor Radioligand Binding K_i - nih.gov
II-13c (4-methoxy-N-methylaniline substituted phenylalanine) HIV-1 CA hexamer SPR EC_50 5.14 µM nih.gov
V-25i (indolin-5-amine substituted phenylalanine) HIV-1 CA hexamer SPR EC_50 2.57 µM nih.gov

Impact on Neurotransmitter Systems and Related Biochemical Cascades in Non-Human Models

Phenylalanine derivatives can significantly impact neurotransmitter systems by various mechanisms, including inhibiting synthesis, blocking reuptake, or interacting with receptors. chemimpex.comwikipedia.org

As previously mentioned, PCPA methyl ester hydrochloride effectively reduces serotonin (5-HT) levels by inhibiting tryptophan hydroxylase. medchemexpress.com In non-human models, such as mice, administration of PCPA methyl ester significantly decreases serotonin concentrations in both the hippocampus and cortex. medchemexpress.com This tool is often used in research to investigate the role of the serotonergic system in various physiological and behavioral processes. nih.govnih.gov

The transport of neurotransmitters is another critical target. Compounds can be screened for their ability to inhibit the uptake of key neurotransmitters like dopamine, norepinephrine (B1679862), and serotonin by their respective transporters (DAT, NET, and SERT). moleculardevices.comnih.govwikipedia.org For example, L-type amino acid transporter 1 (LAT1) is responsible for transporting several amino acid-related drugs, but studies have shown that N-methyl phenylalanine does not inhibit LAT1-mediated phenylalanine uptake, suggesting specificity in the transporter's substrate recognition. ebi.ac.uk

Furthermore, N-methyl-phenylalanine-rich peptides are being explored as potential shuttles to cross the blood-brain barrier (BBB). researchgate.net This could facilitate the delivery of neuroactive drugs to the central nervous system. researchgate.net Studies in in vitro BBB models have shown that these peptides can carry small molecules like dopamine and levodopa (B1675098) across cellular barriers. researchgate.net This highlights the potential for N-methylated phenylalanine derivatives to modulate neurotransmitter systems not just by direct interaction with their targets, but also by influencing their distribution. researchgate.net

Dissection of Molecular Mechanisms Underlying Biological Activities in Cellular or Subcellular Systems

The biological activities of amino acid derivatives like N-Methyl-DL-phenylalanine methyl ester hydrochloride are intrinsically linked to their specific molecular structures. The stereochemistry and chemical modifications of the amino acid backbone dictate how the molecule interacts with biological targets such as receptors and enzymes, thereby determining its functional effect.

A pertinent example of this structure-function relationship is observed in dipeptide derivatives involving phenylalanine methyl ester. The artificial sweetener Aspartame (B1666099), which is L-aspartyl-L-phenylalanine methyl ester, demonstrates remarkable biological specificity. Its potent sweet taste is strictly dependent on the stereochemistry of the constituent amino acids. google.com Scientific investigation has revealed that the L-aspartyl-L-phenylalanine configuration is essential for the sweetening property, while the corresponding D-D, D-L, and L-D isomers lack this activity. google.com This highlights how stereoisomerism is a critical determinant of interaction with taste receptors at a molecular level.

Furthermore, the molecular mechanism of such compounds can extend to direct enzyme inhibition. Aspartame, for instance, has been identified as an inhibitor of the enzyme EC 3.1.3.1 (alkaline phosphatase). nih.gov This inhibitory role represents a distinct molecular mechanism through which a phenylalanine methyl ester derivative can exert a biological effect within a cellular or subcellular context. The interaction is a result of the molecule's ability to bind to the enzyme, likely at its active site or an allosteric site, and modulate its catalytic activity. Such findings underscore the principle that specific chemical structures, including those of N-methylated phenylalanine esters, can lead to precise and measurable interactions within biological systems.

Protein and Peptide Conformational and Interaction Studies

Modified amino acids, including N-Methyl-DL-phenylalanine methyl ester hydrochloride, are valuable tools in the study of protein and peptide structures, as well as their interactions. The introduction of N-methylation and esterification can significantly alter the physicochemical properties of the parent amino acid, influencing how it behaves when incorporated into larger structures.

N-Methyl-DL-phenylalanine methyl ester hydrochloride and related compounds serve as important building blocks in protein engineering and biochemical research. chemimpex.com They can be used to modify proteins to probe structure-function relationships or to enhance specific properties like enzyme activity. chemimpex.com The unique structure of these amino acid derivatives allows them to interact with biological systems in specific ways, making them valuable for exploring the roles of amino acids in complex processes. chemimpex.comchemimpex.com

The influence of small modifications to the phenylalanine structure on enzyme interaction is a key area of study. While direct studies on N-Methyl-DL-phenylalanine methyl ester hydrochloride are limited, research on analogous compounds provides insight into the specificity of these interactions. For example, derivatives of phenylalanine have been shown to act as substrates or inhibitors for various proteases, with selectivity being highly dependent on the nature of the chemical modifications. The interaction of α-N-(p-toluenesulphonyl)-p-guanidino-L-phenylalanine methyl ester with thrombin and trypsin reveals how modifications can tailor a molecule's affinity and activity towards specific enzymes. portlandpress.com This derivative acts as an excellent substrate for trypsin but a very poor one for thrombin, demonstrating high selectivity. portlandpress.com

Phenylalanine DerivativeTarget EnzymeInteraction TypeKey FindingReference
α-N-(p-toluenesulphonyl)-p-guanidino-L-phenylalanine methyl esterBovine TrypsinSubstrateExcellent substrate (Km = 57 µM) portlandpress.com
α-N-(p-toluenesulphonyl)-p-guanidino-L-phenylalanine methyl esterHuman ThrombinPoor Substrate / InhibitorVery poor substrate (Km = 190 µM); inhibits clotting activity portlandpress.com
L-aspartyl-L-phenylalanine methyl ester (Aspartame)Alkaline PhosphataseInhibitorIdentified as an inhibitor of EC 3.1.3.1 nih.gov

The incorporation of modified amino acids is a widely used strategy to influence the conformation, stability, and aggregation properties of peptides. N-methylation, for instance, can restrict the conformational flexibility of the peptide backbone, which can enforce specific secondary structures and improve resistance to enzymatic degradation. Compounds like N-Methyl-DL-phenylalanine methyl ester hydrochloride are employed in the synthesis of peptides to enhance properties such as solubility and stability in various formulations. chemimpex.com

Research into polymers carrying chiral L-phenylalanine pendants illustrates the profound effect of such residues on macromolecular self-assembly. In one study, a polytriazole with an L-phenylalanine methyl ester pendant was synthesized. acs.org The study demonstrated that interactions involving the chiral pendants, including hydrogen bonding, were crucial for the transfer of chirality from the side chains to the polymer backbone. acs.org This process induced the self-assembly of the polymer chains into ordered helical structures. acs.org Subtle changes to the pendant, such as hydrolyzing the methyl ester to a carboxylic acid, significantly altered the intermolecular interactions and, consequently, the resulting supramolecular architecture. acs.org This work exemplifies how a phenylalanine ester moiety can direct the conformation and self-organization of a macromolecule.

The study of supramolecular chemistry provides a framework for understanding the non-covalent interactions between small molecules and biological macromolecules. N-methylated amino acid esters have been used as guest molecules to probe the binding cavities of synthetic host molecules, mimicking interactions that might occur with proteins or nucleic acids.

A study on the complexation of N-methyl amino acids by tetraphosphonate cavitands (synthetic receptors) revealed highly selective binding mechanisms. acs.org The research demonstrated that the N-methyl group plays a crucial role in the binding affinity. While a standard amino acid ester binds with its ammonium (B1175870) group (-NH3+) interacting with the host, an N-methylated guest like N-Me-GlyME·HCl engages in additional cation-π interactions between its methylated ammonium group (+NH2-CH3) and the aromatic panels of the host's cavity. acs.org This additional interaction significantly enhances binding selectivity. The binding event can be monitored by Nuclear Magnetic Resonance (NMR) spectroscopy, which detects changes in the chemical shifts of the guest's protons upon encapsulation within the host.

The table below shows illustrative Complexation-Induced Shifts (CIS) in proton NMR for a host-guest system, demonstrating the methodology used to study these supramolecular interactions. The data is based on the described interaction of N-Me-GlyME·HCl with a tetraphosphonate cavitand host. acs.org

Proton Group of Guest (N-Me-GlyME·HCl)Observed NMR Shift Change (Δδ)Inferred Orientation in Host CavityReference
N-Methyl (N-Me)Significant upfield shiftOriented deep inside the aromatic cavity acs.org
Methylene (CH2)Significant upfield shiftPositioned within the aromatic cavity acs.org
Methyl Ester (OMe)Slight upfield shift (Δδ ≈ -0.16 ppm)Oriented outward, away from the cavity's direct influence acs.org

Effects on Peptide Conformation, Stability, and Self-Assembly

Role in Amino Acid Metabolism and Related Biochemical Pathways (Non-Human Model Systems)

While primarily used as a synthetic building block, the structural similarity of N-Methyl-DL-phenylalanine methyl ester hydrochloride to endogenous molecules suggests several potential roles and fates within metabolic pathways, particularly in non-human model systems where such pathways can be investigated in detail.

In biological systems, xenobiotic compounds or derivatives of natural metabolites can undergo various biotransformations. For a compound like N-Methyl-DL-phenylalanine methyl ester hydrochloride, potential metabolic fates include hydrolysis, enzymatic modification, and conjugation.

Hydrolysis: The ester and amide bonds are susceptible to hydrolysis. For example, the dipeptide sweetener Aspartame is metabolized in the body into its constituent parts: aspartic acid, phenylalanine, and methanol (B129727). nih.gov Similarly, the methyl ester of this compound could be hydrolyzed to N-Methyl-DL-phenylalanine.

Chemical Modification: The core structure can be chemically altered by metabolic enzymes. A reaction analogous to a metabolic transformation is the laboratory reduction of N-methylformyl-L-phenylalanine methyl ester using LiAlH4, which reduces the ester to a primary alcohol, yielding N-Methylphenylalaninol. rsc.org This suggests that cellular reductase enzymes could potentially catalyze a similar biotransformation.

Metabolic Conjugation: A common metabolic pathway for clearing both endogenous and xenobiotic molecules is conjugation, where the molecule is linked to another small metabolite to increase its solubility and facilitate excretion. Studies in non-human models have revealed novel conjugation pathways for amino acids and their derivatives. In mice, intense exercise leads to the production of N-lactoyl-phenylalanine, a conjugate of lactate (B86563) and phenylalanine, which is synthesized by the CNDP2 enzyme. nih.gov In the nematode C. elegans, genetic variations can lead to the activation of a "shunt-within-a-shunt" pathway where 3-hydroxypropionate (B73278) (3HP), a metabolic intermediate, is conjugated to various amino acids to form 3HP-amino acid conjugates. nih.gov These examples establish that conjugation is a plausible metabolic fate for phenylalanine derivatives in non-human model systems.

Biotransformation TypeExample ReactionModel System / ContextReference
HydrolysisAspartame → Phenylalanine + Aspartic Acid + MethanolGeneral Metabolism nih.gov
ConjugationLactate + Phenylalanine → N-lactoyl-phenylalanineMouse (post-exercise) nih.gov
Conjugation3-Hydroxypropionate + Amino Acid → 3HP-Amino Acid ConjugateC. elegans nih.gov
Reduction (Analog)L-Phenylalanine Methyl Ester Derivative → Phenylalaninol DerivativeChemical Synthesis rsc.org

Advanced Analytical Characterization and Computational Modeling of N Methyl Dl Phenylalanine Methyl Ester Hydrochloride and Its Derivatives

Comprehensive Spectroscopic Analysis for Structural and Conformational Elucidation

Spectroscopic techniques are indispensable for the detailed structural and conformational analysis of N-Me-DL-Phe-OMe HCl, providing insights into its atomic connectivity, stereochemistry, and dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom.

In ¹H NMR spectra of L-phenylalanine methyl ester hydrochloride, characteristic signals include a triplet for the α-CH proton, a doublet of doublets for the two β-CH₂ protons, a singlet for the methyl ester (OCH₃) protons, and multiplets for the aromatic protons of the phenyl ring. hepvs.ch For the N-methylated derivative, an additional singlet corresponding to the N-CH₃ group would be expected. The hydrochloride form results in a broad singlet for the ammonium (B1175870) proton (N⁺H₂). hepvs.ch Dynamic NMR studies can be employed to investigate conformational changes, such as restricted rotation around the N-Cα bond, which can be observed through temperature-dependent changes in the NMR spectrum. niscpr.res.in

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Phenylalanine Methyl Ester Derivatives Note: Data is compiled from literature on similar structures and may vary based on solvent and experimental conditions.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
α-CH ~4.2-4.4 ~53-55
β-CH₂ ~3.1-3.2 ~36-38
Aromatic-H ~7.2-7.4 ~127-135
O-CH₃ ~3.6-3.7 ~52-53
N-CH₃ ~2.3-2.9 ~33-40

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. Using techniques like Electrospray Ionization (ESI), the molecule is typically observed as the protonated species, [M+H]⁺. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For the free base N-Methyl-L-phenylalanine methyl ester (C₁₁H₁₅NO₂), the calculated exact mass for the [M+H]⁺ ion is 194.1176. ntu.ac.uk

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. Common fragmentation pathways for phenylalanine derivatives include the neutral loss of the methyl ester group and cleavages within the amino acid backbone. researchgate.net For N-methylated phenylalanine derivatives, characteristic fragments corresponding to the loss of the N-methyl group or cleavage of the benzyl (B1604629) side chain can also be observed, aiding in the structural confirmation. nih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in the molecule and to study intermolecular interactions like hydrogen bonding.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands. azooptics.com Key vibrations include:

N-H⁺ Stretching: A broad band in the 2800-3000 cm⁻¹ region, characteristic of an amine salt. instanano.com

C-H Stretching: Bands for aromatic and aliphatic C-H groups are observed around 3000-3100 cm⁻¹ and 2840-3000 cm⁻¹, respectively. instanano.com

C=O Stretching: A strong absorption peak for the ester carbonyl group typically appears in the range of 1730-1750 cm⁻¹. ntu.ac.ukinstanano.com

C=C Stretching: Aromatic ring vibrations are seen in the 1450-1600 cm⁻¹ region. researchgate.net

C-O Stretching: The C-O bond of the ester will produce a strong band between 1100-1300 cm⁻¹. researchgate.net

These spectral features confirm the presence of the key functional moieties within the molecular structure.

Table 2: Typical FTIR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amine Salt (N-H⁺) Stretching 2800 - 3000 Strong, Broad
Alkane (C-H) Stretching 2840 - 3000 Medium
Aromatic (C-H) Stretching 3000 - 3100 Medium
Ester (C=O) Stretching 1730 - 1750 Strong
Aromatic (C=C) Stretching 1450 - 1600 Medium-Weak

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Determination

High-Resolution Chromatographic and Electrophoretic Techniques

Chromatographic methods are essential for separating the components of a mixture, assessing the purity of the compound, and, in the case of chiral molecules, resolving enantiomers.

Since this compound is a racemic mixture, chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating its two enantiomers (N-Methyl-D-Phenylalanine Methyl Ester and N-Methyl-L-Phenylalanine Methyl Ester). This separation is crucial for determining the enantiomeric purity of a sample.

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are highly effective for resolving the enantiomers of amino acid derivatives. tandfonline.comcsic.es The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol like 2-propanol, is optimized to achieve baseline resolution. tandfonline.com For underivatized amino acids, macrocyclic glycopeptide antibiotics (e.g., teicoplanin-based CSPs) have also shown excellent enantioselectivity. nih.govsigmaaldrich.com

An alternative approach, Ultra-Performance Convergence Chromatography (UPC²), which uses compressed CO₂ as the primary mobile phase, has been shown to provide faster and higher-resolution separations of phenylalanine methyl ester enantiomers compared to traditional normal-phase HPLC. waters.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Amino acid esters like this compound are generally not volatile enough for direct GC analysis due to their polar nature. nist.gov Therefore, a derivatization step is required to convert them into more volatile species.

A common derivatization strategy involves acylation of the amine group, for example, with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFA), followed by esterification of the carboxyl group if it is not already esterified. nih.govnih.gov This two-step process yields derivatives, such as the N-pentafluoropropionyl methyl ester, which are amenable to GC separation. nih.gov The separated derivatives are then detected by a mass spectrometer, which provides both quantification and structural information based on their characteristic mass spectra and fragmentation patterns. nist.govnist.gov This method is particularly useful for identifying and quantifying the compound in complex biological matrices. mdpi.com

Capillary Electrophoresis for High-Efficiency Separations and Interaction Studies

Capillary electrophoresis (CE) stands out as a powerful technique for the high-efficiency separation of amino acids and their derivatives, including N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride (this compound). Its advantages include high separation performance, low sample consumption, and simple instrumentation. ingentaconnect.com The primary challenge in the analysis of this compound by CE is the separation of its enantiomers, given that it is a racemic mixture.

The chiral separation of amino acid derivatives by CE is typically achieved by adding a chiral selector to the background electrolyte. researchgate.net For the enantiomeric separation of compounds similar to this compound, various chiral selectors have proven effective. These include cyclodextrins (CDs) and their derivatives, crown ethers, and certain chiral surfactants. ingentaconnect.comresearchgate.net For instance, the separation of 19 pairs of amino acid enantiomers derivatized with 9-fluorenylmethylchloroformate (FMOC) was successfully achieved using a mixed chiral selector system of beta-cyclodextrin (B164692) (β-CD) and sodium taurodeoxycholate (B1243834) (STDC). nih.gov The use of (+)-18-crown-6-tetracarboxylic acid has also been shown to be effective for the enantiomeric separation of amino acid esters. ingentaconnect.com

The mechanism of separation relies on the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers of the analyte. The differing stability of these complexes leads to different electrophoretic mobilities, enabling their separation. ingentaconnect.com The degree of separation is influenced by several factors, including the type and concentration of the chiral selector, the pH of the buffer, the applied voltage, and the capillary temperature. For N-methylated amino acids, the substitution on the nitrogen atom can influence the interaction with the chiral selector, potentially requiring optimization of these parameters. capes.gov.br

Below is a table summarizing common chiral selectors and their potential applicability for the separation of this compound enantiomers.

Chiral SelectorPotential Interaction MechanismRelevant Findings
β-Cyclodextrin (and derivatives) Inclusion complexation of the phenyl group into the hydrophobic CD cavity. Additional interactions with the N-methyl and ester groups.Successfully used for chiral separation of various amino acid derivatives. nih.gov
Crown Ethers Complexation of the protonated amino group within the crown ether cavity.Effective for enantiomeric separation of amino acid esters. ingentaconnect.com
Sodium Taurodeoxycholate (STDC) Micellar electrokinetic chromatography (MEKC) with chiral micelles. Hydrophobic and electrostatic interactions.Used in mixed systems with cyclodextrins for enhanced resolution of amino acid enantiomers. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. While a specific crystal structure for N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride has not been prominently reported in publicly accessible databases, the structures of closely related compounds, such as L-phenylalanine methyl ester hydrochloride, have been determined. researchgate.netrsc.org These structures reveal key details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and packing arrangements within the crystal lattice. rsc.org

For this compound, a crystallographic study would elucidate the precise conformation of the molecule, including the orientation of the phenyl ring relative to the amino acid backbone and the spatial arrangement of the N-methyl and methyl ester groups. As a hydrochloride salt, the protonated amine and the chloride ion would be key features, with hydrogen bonds between the N-H group and the chloride ion being highly probable. nih.gov Given that the compound is a DL-racemate, it could crystallize as a racemic compound (containing equal numbers of D and L enantiomers in the unit cell) or as a conglomerate (a physical mixture of separate D and L crystals). nih.gov

The table below presents hypothetical, yet plausible, crystallographic parameters for this compound, based on data from similar compounds like L-phenylalanine derivatives. rsc.orgnih.gov

ParameterHypothetical ValueSignificance
Crystal System Monoclinic or OrthorhombicDescribes the symmetry of the unit cell.
Space Group P2₁/c or P2₁2₁2₁Defines the symmetry elements within the unit cell. A centrosymmetric group like P2₁/c would indicate a racemic compound.
Unit Cell Dimensions (Å) a ≈ 6-10, b ≈ 8-15, c ≈ 10-20Defines the size and shape of the repeating unit in the crystal.
Key Interactions N-H···Cl hydrogen bonds, C-H···π interactions, van der Waals forcesThese interactions stabilize the crystal packing.

Co-crystallization of this compound with a biological macromolecule, such as an enzyme or receptor, followed by X-ray diffraction analysis, can provide invaluable insights into its mode of binding. This technique reveals the precise orientation of the ligand within the binding site, the specific amino acid residues of the protein that interact with it, and any conformational changes in the protein that occur upon binding. researchgate.net

Phenylalanine derivatives are known to interact with a variety of enzymes and transport proteins. For instance, studies have successfully determined the co-crystal structures of phenylalanine derivatives with human tyrosinase and the MATE family transporter PfMATE. researchgate.netmdpi.com These studies have been crucial in understanding inhibitor binding and the mechanism of action of these proteins. researchgate.netmdpi.com

Crystal Structure Determination of N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride and its Salts

Computational Chemistry and Molecular Modeling Approaches

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational landscape, identifying the most stable conformers and the energy barriers between them. rsc.org The N-methylation of the amide nitrogen introduces significant conformational constraints compared to its non-methylated counterpart. csic.es This is due to increased steric hindrance and the loss of the N-H hydrogen bond donor capability, which restricts the allowable (φ,ψ) backbone dihedral angles. csic.es

MD simulations can explore these conformational preferences in different environments, such as in a vacuum or in various solvents, mimicking physiological conditions. This allows for the analysis of the molecule's flexibility and how it might adapt its shape upon approaching a binding site. Conformational analysis of N-methylated amino acid derivatives has shown that N-methylation can lead to a preference for specific secondary structures and can influence the cis/trans isomerization of the peptide bond. nih.govrsc.org

The following table outlines key parameters that can be obtained from MD simulations of this compound.

ParameterDescriptionInsights Gained
Ramachandran Plot (φ, ψ angles) A plot of the main chain dihedral angles.Shows the allowed and preferred conformations of the amino acid backbone. csic.es
Radial Distribution Function (RDF) Describes how the density of surrounding atoms varies as a function of distance from a central atom.Provides information about solvation shells and specific intermolecular interactions.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed structures.Assesses the stability of the simulation and the flexibility of the molecule.
Potential Energy Surface A map of the energy of the molecule as a function of its geometry.Identifies low-energy (stable) conformations and transition states.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules with high accuracy. researchgate.nettandfonline.com These methods can be applied to this compound to predict a wide range of properties that are difficult to measure experimentally. rsc.org

Calculations can determine the distribution of electron density, which is crucial for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions. royalsocietypublishing.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to provide insights into the molecule's chemical reactivity and kinetic stability. rsc.orgrsc.org The HOMO-LUMO energy gap is an indicator of the molecule's excitability. rsc.org

Furthermore, quantum chemical methods can predict spectroscopic properties. For example, theoretical calculations can simulate infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netacs.org Comparing these predicted spectra with experimental data can help to confirm the structure of the molecule and to assign specific spectral features to particular vibrational modes or chemical environments. researchgate.net This synergy between theoretical prediction and experimental measurement is a powerful approach in modern chemical analysis. royalsocietypublishing.org

The table below lists key properties of this compound that can be predicted using quantum chemical calculations.

PropertyComputational MethodSignificance
Molecular Geometry Geometry Optimization (e.g., B3LYP/6-311++G(d,p))Predicts bond lengths, bond angles, and dihedral angles of the most stable conformer. tandfonline.com
HOMO/LUMO Energies DFT, Hartree-FockRelates to electron-donating/accepting ability and chemical reactivity. rsc.orgrsc.org
Molecular Electrostatic Potential (MEP) DFTIdentifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.
Vibrational Frequencies Frequency Calculation (DFT)Predicts the IR and Raman spectra, aiding in experimental spectral assignment. researchgate.nettandfonline.com
NMR Chemical Shifts GIAO (Gauge-Including Atomic Orbital) methodPredicts ¹H and ¹³C NMR chemical shifts, assisting in structure elucidation. royalsocietypublishing.org

Molecular Docking and Ligand-Protein Interaction Prediction for Target Identification and Validation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential protein targets and validating the interaction between a ligand, such as a derivative of N-Methyl-DL-phenylalanine methyl ester hydrochloride, and its receptor.

Research on derivatives of phenylalanine methyl ester illustrates the application of molecular docking in identifying and optimizing therapeutic agents. For instance, in a study focused on developing new anti-inflammatory agents, derivatives of ibuprofen (B1674241) were synthesized with phenylalanine methyl ester. ekb.eg Molecular docking of these compounds was performed against the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. The docking studies revealed that the synthesized derivatives fit within the active site of COX-2, with specific interactions contributing to their potential inhibitory activity. ekb.eg

Similarly, in the pursuit of novel HIV-1 inhibitors, derivatives of phenylalanine were designed to target the viral capsid protein. nih.gov Molecular docking simulations showed that these compounds could bind to a critical pocket in the capsid protein, interacting with key residues such as Asn57 and Lys70. nih.gov These interactions are crucial for disrupting the function of the capsid, thereby inhibiting viral replication. nih.gov

Another example involves the design of 3-phenyl-β-alanine-based oxadiazole analogues as inhibitors of carbonic anhydrase II (CA-II), a target for various therapeutic areas. mdpi.com The synthesis of these compounds involved precursors derived from phenylalanine. Molecular docking studies were employed to understand the binding modes of these derivatives within the CA-II active site, confirming their potential as inhibitors. mdpi.com

The insights gained from these molecular docking studies are summarized in the table below, highlighting the target proteins and the nature of the interactions for various phenylalanine methyl ester derivatives.

Derivative ClassTarget ProteinKey Interacting ResiduesPredicted Binding Affinity/Score
Ibuprofen-phenylalanine derivativesCyclooxygenase-2 (COX-2)Tyr-385, Ser-530Not specified
Phenylalanine-based HIV-1 capsid inhibitorsHIV-1 Capsid ProteinAsn53, Asn57, Lys70Not specified
3-Phenyl-β-alanine-based oxadiazole analoguesCarbonic Anhydrase II (CA-II)Not specifiedIC50 values in the micromolar range
Sulfonamide-phenylalanine derivativesDihydropteroate synthase (DHPS)Not specifiedHigh docking scores reported

This table is generated based on findings from multiple research studies on phenylalanine derivatives and may not represent direct studies on N-Methyl-DL-phenylalanine methyl ester hydrochloride.

Quantitative Structure-Activity Relationship (QSAR) Studies for Prediction of Biochemical Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. ekb.egnih.gov These models are used to predict the activity of new compounds, thereby guiding the synthesis of more potent and selective molecules. nih.gov QSAR studies typically involve the calculation of molecular descriptors that quantify various physicochemical properties of a molecule, followed by the development of a statistical model that correlates these descriptors with the observed biological activity. nih.govnih.gov

For derivatives of amino acids, including N-methylated compounds like N-Methyl-DL-phenylalanine methyl ester hydrochloride, QSAR is a valuable tool. A study on the neurotrophic activities of N-p-tolyl/phenylsulfonyl L-amino acid thiolester derivatives employed QSAR to identify the key molecular properties influencing their protective effects on neuronal cells. researchgate.net The study found that descriptors such as dipole moment and the energy of the lowest unoccupied molecular orbital (E-LUMO) were significant in predicting the neurotrophic activity. researchgate.net

The impact of N-methylation on the properties of amino acid derivatives has also been investigated using computational methods that are foundational to QSAR studies. N-methylation can influence properties like lipophilicity (logP) and aqueous solubility, which in turn affect the pharmacokinetic profile of a compound. rsc.org For instance, N-methylation of amino acid derivatives generally leads to an increase in the calculated ClogP values, indicating higher lipophilicity. rsc.org

The development of a QSAR model involves several steps, including dataset preparation, descriptor calculation, model building using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), and model validation. researchgate.netacs.org The table below presents a hypothetical framework for a QSAR study on a series of amino acid ester derivatives, outlining the types of descriptors and statistical methods that could be employed.

Descriptor TypeExamples of DescriptorsStatistical MethodPredicted Biochemical Activity
Electronic Dipole moment, E-HOMO, E-LUMOMultiple Linear Regression (MLR)Neurotrophic activity
Topological Molecular connectivity indices, Wiener indexArtificial Neural Network (ANN)Anti-inflammatory activity
Physicochemical ClogP, Molar refractivity, Polar surface areaPartial Least Squares (PLS)Enzyme inhibition

This table represents a generalized approach to QSAR studies and does not reflect a specific study on N-Methyl-DL-phenylalanine methyl ester hydrochloride.

Through the application of QSAR, researchers can systematically explore the chemical space around a lead compound like N-Methyl-DL-phenylalanine methyl ester hydrochloride, predicting the activities of novel derivatives and prioritizing the most promising candidates for synthesis and further testing. nih.gov

Rational Design and Synthesis of N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride-Based Biological Probes

The development of biological probes is a cornerstone of understanding complex biological systems. N-Methyl-DL-phenylalanine methyl ester hydrochloride serves as a valuable scaffold in the rational design and synthesis of these probes. By attaching fluorescent tags or other reporter molecules, researchers can create tools to visualize and study the interactions and functions of proteins and other biomolecules in real-time. rsc.org

The synthesis of such probes often involves a multi-step process. For instance, a common approach is to modify the parent compound through amide coupling or other functionalization reactions to introduce the desired reporter group. nih.gov The unique structure of N-Methyl-DL-phenylalanine methyl ester hydrochloride, with its secondary amine and ester functionalities, provides versatile handles for chemical modification. chemimpex.com

Key Synthetic Strategies for Probe Development:

Amide Coupling: The amine group can be readily coupled with carboxylic acids bearing fluorescent dyes or biotin (B1667282) tags.

Ester Modification: The methyl ester can be hydrolyzed and subsequently coupled with other molecules or serve as a point of attachment to a solid support.

Aromatic Ring Functionalization: The phenyl ring can be modified to introduce additional functionalities or to fine-tune the electronic properties of the probe.

These strategies allow for the creation of a diverse library of probes, each tailored for a specific biological question. The resulting probes can be used to investigate enzyme activity, receptor binding, and other cellular processes with high specificity and sensitivity.

Integration into Advanced Combinatorial Chemistry Libraries for Mechanistic Studies

Combinatorial chemistry has revolutionized drug discovery and materials science by enabling the rapid synthesis and screening of large numbers of compounds. researchgate.net N-Methyl-DL-phenylalanine methyl ester hydrochloride is an ideal building block for inclusion in combinatorial libraries due to its chiral nature and versatile chemical handles. chemimpex.commdpi.com

The incorporation of this compound into libraries allows for the exploration of a vast chemical space, leading to the discovery of molecules with novel biological activities or material properties. These libraries can be screened against a variety of targets, such as enzymes or receptors, to identify lead compounds for drug development.

Table 1: Example of a Combinatorial Library Design

Scaffold Building Block 1 (R1) Building Block 2 (R2) Resulting Compound Class
N-Methyl-DL-phenylalanine methyl ester Various aldehydes Various isocyanides Peptidomimetics
N-Methyl-DL-phenylalanine methyl ester Substituted benzoic acids Diverse amines Amide derivatives
N-Methyl-DL-phenylalanine methyl ester Different alkyl halides Various nucleophiles N-alkylated derivatives

Mechanistic studies benefit greatly from such libraries. By systematically varying the structure of the compounds, researchers can gain insights into the structure-activity relationships and the molecular mechanisms of action. researchgate.net

Exploration of N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride in Synthetic Biology and Bio-inspired Catalysis

Synthetic biology aims to design and construct new biological parts, devices, and systems. N-Methyl-DL-phenylalanine methyl ester hydrochloride and its derivatives can be incorporated into synthetic biological circuits to create novel functions. For example, they can be used as unnatural amino acids for incorporation into proteins, leading to enzymes with altered substrate specificities or enhanced stability. chemimpex.com

In the realm of bio-inspired catalysis, this compound can serve as a ligand for metal catalysts, mimicking the active sites of metalloenzymes. The chirality of N-Methyl-DL-phenylalanine methyl ester hydrochloride can be exploited to develop asymmetric catalysts for the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical industry. orgsyn.org

Investigation of Unconventional Reactivity Patterns and Catalytic Roles in Organic Transformations

While the classical reactivity of amino acid esters is well-established, there is growing interest in exploring the unconventional reactivity of N-Methyl-DL-phenylalanine methyl ester hydrochloride. mdpi.com The presence of the N-methyl group can influence the compound's conformation and reactivity in unexpected ways.

Researchers are investigating its potential as an organocatalyst or as a precursor to novel catalytic species. For instance, it could participate in Mannich-type reactions or other carbon-carbon bond-forming reactions. The development of new synthetic methodologies based on the unique reactivity of this compound is an active area of research. acs.org

Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Biochemical Interaction Monitoring

Understanding the dynamics of biochemical interactions is crucial for elucidating biological function. Advanced spectroscopic and imaging techniques are powerful tools for monitoring these interactions in real-time. units.it When N-Methyl-DL-phenylalanine methyl ester hydrochloride is incorporated into biological probes, techniques like Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) can be used to study protein-protein interactions and conformational changes. rsc.org

Furthermore, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide detailed structural information about the binding of this compound and its derivatives to their biological targets. acs.org Mass spectrometry-based approaches are also invaluable for identifying and quantifying the compound and its metabolites in complex biological samples. acs.org These advanced analytical methods are essential for a comprehensive understanding of the biochemical roles of N-Methyl-DL-phenylalanine methyl ester hydrochloride. acs.org

Conclusion

N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride is a chemically significant compound that bridges the gap between basic amino acid chemistry and advanced pharmaceutical design. Its utility stems from the combined benefits of N-methylation and the reactive ester group, which allow for its incorporation into a wide range of molecular architectures. The historical and ongoing research into phenylalanine analogues provides a solid foundation for the continued investigation of this compound. As a versatile building block, it plays a crucial role in the synthesis of modified peptides and other bioactive molecules, particularly in the pursuit of new therapeutic agents. The continued exploration of its synthetic applications and the biological activities of its derivatives will undoubtedly contribute to advancements in medicinal chemistry and biochemical research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Me-Dl-Phe-Ome HCl, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination using sodium borohydride (NaBH₄) to introduce the N-methyl group, followed by conversion to the hydrochloride salt. Key steps include pH control during amination (optimal pH 7–8) and purification via recrystallization from ethanol/water mixtures. Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC ensures intermediate stability .

Q. How can potentiometric titration be applied to quantify HCl content in this compound, and what are critical experimental considerations?

  • Methodological Answer : Use standardized NaOH as a titrant to neutralize HCl. Employ first- and second-derivative plots of pH vs. titrant volume to identify endpoints accurately. For mixtures (e.g., residual acids), calculate HCl concentration by subtracting contributions from weaker acids (e.g., phosphate species) using endpoint volume differentials. Ensure temperature control (±1°C) to minimize dissociation constant variability .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : Confirm N-methyl and methoxy groups via δ 2.8–3.2 ppm (N–CH₃) and δ 3.6–3.8 ppm (O–CH₃). DL-configuration requires chiral chromatography or Mosher ester analysis.
  • IR : Detect carbonyl (C=O) stretch at ~1740 cm⁻¹ (ester) and N–H bending (if present).
  • Mass Spectrometry (MS) : Base peak at m/z corresponding to the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of HCl). Reference isotopic labeling studies to validate fragmentation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., GC-MS vs. NMR) when analyzing this compound degradation products?

  • Methodological Answer : Cross-validate using hyphenated techniques (e.g., LC-MS/NMR) to correlate retention times with spectral features. For ambiguous peaks, synthesize proposed degradation products and compare spectral signatures. Apply principal component analysis (PCA) to distinguish artifacts from true degradation species .

Q. What computational strategies are effective for modeling the stability and solvation effects of this compound in aqueous environments?

  • Methodological Answer : Use density functional theory (DFT) to calculate solvation free energies and pKa values. Molecular dynamics (MD) simulations can predict aggregation tendencies under varying pH and ionic strength. Validate with experimental solubility data and correlate with Hansen solubility parameters .

Q. How can isotopic labeling aid in elucidating mass spectral fragmentation mechanisms of this compound?

  • Methodological Answer : Synthesize deuterated analogs (e.g., N-CD₃ or O-CD₃) to track hydrogen migration during fragmentation. Compare labeled and unlabeled MS/MS spectra to identify fragment origins. For example, a shift in m/z by +3 in deuterated samples confirms methyl group involvement in specific cleavages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.